molecular formula C10H14O2 B8527076 4-Methylbicyclo[2.2.2]oct-2-ene-1-yl carboxylic acid CAS No. 14233-92-2

4-Methylbicyclo[2.2.2]oct-2-ene-1-yl carboxylic acid

Cat. No. B8527076
Key on ui cas rn: 14233-92-2
M. Wt: 166.22 g/mol
InChI Key: AMMPLVWPWSYRDR-UHFFFAOYSA-N
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Patent
US04064258

Procedure details

In this preparation a mixture containing 0.1 mole of 4-methylbicyclo[2.2.2]oct-2-ene-1-yl carboxylic acid and 1 g. of 5% palladium on carbon catalyst in 300 ml. of ethanol is stirred under hydrogen, at room temperature, until no more hydrogen is absorbed (about 2.4 liters are absorbed). The catalyst is then filtered off and the solvent removed from the filtrate by evaporation, under vacuum, affording 4-methylbicyclo[2.2.2]oct-1-yl carboxylic acid.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]12[CH2:9][CH2:8][C:5]([C:10]([OH:12])=[O:11])([CH2:6][CH2:7]1)[CH:4]=[CH:3]2.[H][H]>[Pd].C(O)C>[CH3:1][C:2]12[CH2:9][CH2:8][C:5]([C:10]([OH:12])=[O:11])([CH2:4][CH2:3]1)[CH2:6][CH2:7]2

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
CC12C=CC(CC1)(CC2)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In this preparation a mixture
CUSTOM
Type
CUSTOM
Details
is absorbed
CUSTOM
Type
CUSTOM
Details
(about 2.4 liters are absorbed)
FILTRATION
Type
FILTRATION
Details
The catalyst is then filtered off
CUSTOM
Type
CUSTOM
Details
the solvent removed from the filtrate by evaporation, under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC12CCC(CC1)(CC2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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